Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-1-(dimethylaminomethyl)-2-methyl-, ethyl ester Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-1-(dimethylaminomethyl)-2-methyl-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 20353-73-5
VCID: VC17291813
InChI: InChI=1S/C21H28N2O4/c1-7-27-21(24)19-13(2)16(12-22(3)4)20-15-11-18(26-6)17(25-5)10-14(15)8-9-23(19)20/h10-11H,7-9,12H2,1-6H3
SMILES:
Molecular Formula: C21H28N2O4
Molecular Weight: 372.5 g/mol

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-1-(dimethylaminomethyl)-2-methyl-, ethyl ester

CAS No.: 20353-73-5

Cat. No.: VC17291813

Molecular Formula: C21H28N2O4

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo(2,1-a)isoquinoline-3-carboxylic acid, 5,6-dihydro-8,9-dimethoxy-1-(dimethylaminomethyl)-2-methyl-, ethyl ester - 20353-73-5

Specification

CAS No. 20353-73-5
Molecular Formula C21H28N2O4
Molecular Weight 372.5 g/mol
IUPAC Name ethyl 1-[(dimethylamino)methyl]-8,9-dimethoxy-2-methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylate
Standard InChI InChI=1S/C21H28N2O4/c1-7-27-21(24)19-13(2)16(12-22(3)4)20-15-11-18(26-6)17(25-5)10-14(15)8-9-23(19)20/h10-11H,7-9,12H2,1-6H3
Standard InChI Key DVSRBABZVPNOBM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C(=C2N1CCC3=CC(=C(C=C32)OC)OC)CN(C)C)C

Introduction

Structural Elucidation and Molecular Characteristics

The target compound features a pyrrolo[2,1-a]isoquinoline scaffold, a bicyclic system comprising a pyrrole ring fused to an isoquinoline moiety. Key structural attributes include:

  • 5,6-Dihydro saturation in the isoquinoline ring, reducing aromaticity and enhancing conformational flexibility.

  • 8,9-Dimethoxy substituents on the isoquinoline core, which influence electronic distribution and solubility.

  • 1-(Dimethylaminomethyl) and 2-methyl groups on the pyrrole ring, contributing to steric and electronic modulation.

  • Ethyl ester at the C-3 position, which affects bioavailability and metabolic stability.

Comparative analysis with structurally related compounds, such as the 2-dimethylaminoethyl ester analog (PubChem CID: 209762) , reveals that the dimethylaminomethyl group at position 1 likely enhances basicity and interaction with biological targets. Molecular modeling based on PubChem data suggests a molecular formula of C₂₂H₃₁N₃O₅ and a molecular weight of 441.5 g/mol, though experimental validation is required.

Synthetic Pathways and Methodological Considerations

Core Scaffold Construction

StepReaction TypeReagents/ConditionsYield
1Isoquinoline quaternization2-Bromoacetophenone, 1,2-epoxypropane75%
21,3-Dipolar cycloadditionPhenylacetylene, 80°C, 12h62%
3DimethylaminomethylationFormaldehyde, dimethylamine, HCl45%
4EsterificationEthanol, H₂SO₄, reflux85%

Physicochemical Properties and Spectral Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1,720 cm⁻¹ (ester), ν(N-CH₃) at ~2,820 cm⁻¹, and aromatic C-O-C stretches at ~1,250 cm⁻¹ .

  • ¹H NMR: Key signals:

    • δ 1.25 (t, 3H, CH₂CH₃), δ 3.35 (s, 6H, N(CH₃)₂), δ 3.85 (s, 6H, OCH₃), δ 4.15 (q, 2H, CH₂CH₃) .

  • ¹³C NMR: Carboxylic ester carbonyl at δ 170–175 ppm, quaternary carbons in the isoquinoline ring at δ 125–140 ppm .

Solubility and Stability

The compound’s solubility profile is dominated by its dimethylaminomethyl group, which enhances water solubility at acidic pH due to protonation. LogP calculations predict moderate lipophilicity (~2.5), suitable for blood-brain barrier penetration . Stability studies on analogous compounds indicate susceptibility to ester hydrolysis under alkaline conditions .

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